Cas no 1172235-72-1 (3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one)

3,3-Dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one is a specialized heterocyclic compound featuring a piperazinone core substituted with a 1-methylpyrazole carbonyl group. Its unique structure, combining a rigid 3,3-dimethylpiperazin-2-one scaffold with a pyrazole moiety, offers potential utility in medicinal chemistry and pharmaceutical research. The compound's stability and distinct functional groups make it a promising intermediate for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. Its well-defined stereochemistry and synthetic accessibility further enhance its applicability in structure-activity relationship (SAR) studies. The product is typically characterized by high purity and consistent performance in synthetic workflows.
3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one structure
1172235-72-1 structure
Product Name:3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one
CAS No:1172235-72-1
MF:C11H16N4O2
MW:236.270341873169
CID:6382557
PubChem ID:25843701
Update Time:2025-06-30

3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one
    • VU0634817-1
    • 1172235-72-1
    • 3,3-dimethyl-4-(1-methylpyrazole-3-carbonyl)piperazin-2-one
    • F5094-0580
    • AKOS024497121
    • Inchi: 1S/C11H16N4O2/c1-11(2)10(17)12-5-7-15(11)9(16)8-4-6-14(3)13-8/h4,6H,5,7H2,1-3H3,(H,12,17)
    • InChI Key: DGTYSLWLHJUPHS-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(C)N(C(C2C=CN(C)N=2)=O)CCN1

Computed Properties

  • Exact Mass: 236.12732577g/mol
  • Monoisotopic Mass: 236.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 67.2Ų

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Additional information on 3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one

Introduction to 3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one and Its Significance in Modern Chemical Research

3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one, with the CAS number 1172235-72-1, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of multiple functional groups, including piperazine and pyrazole moieties, makes it a versatile scaffold for developing novel bioactive molecules.

The compound's structure is a testament to the ingenuity of organic synthesis, where the strategic placement of dimethyl and methyl-substituted pyrazole groups enhances its reactivity and binding affinity. Such modifications are often employed to improve pharmacokinetic properties and target specificity, which are critical factors in medicinal chemistry. The piperazin-2-one core further contributes to the molecule's complexity, offering multiple sites for functionalization and interaction with biological targets.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with neurological disorders. Compounds like 3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one are being explored for their potential to interact with neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may exhibit properties conducive to the development of treatments for conditions such as depression, anxiety, and cognitive impairments.

The pyrazole moiety, in particular, has become a cornerstone in medicinal chemistry due to its broad spectrum of biological activities. Pyrazole derivatives are known for their ability to act as scaffolds for antiviral, anti-inflammatory, and anticancer agents. The incorporation of a methyl-substituted pyrazole group in this compound not only enhances its solubility but also improves its metabolic stability, making it a promising candidate for further investigation.

One of the most compelling aspects of 3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one is its potential as a precursor for more complex molecules. Researchers have leveraged its structural features to design derivatives with enhanced binding affinities or altered pharmacological profiles. For instance, modifications at the piperazin-2-one ring have been shown to influence receptor selectivity, which is crucial for minimizing side effects.

The synthesis of this compound involves multi-step organic reactions that showcase the mastery of modern synthetic methodologies. Techniques such as cyclization reactions and nucleophilic substitutions are employed to construct the core framework. The introduction of the dimethyl and methyl-substituted pyrazole groups requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems have further refined these processes, making large-scale production more feasible.

From a computational chemistry perspective, 3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one has been subjected to extensive molecular modeling studies. These simulations have provided insights into its interactions with biological targets at an atomic level. By predicting binding modes and affinity scores, researchers can optimize the compound's structure before conducting expensive wet-lab experiments. This interdisciplinary approach underscores the importance of integrating computational tools with traditional synthetic chemistry.

The pharmaceutical industry has taken notice of compounds like 3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one, recognizing their potential as drug candidates. Several biotech companies have initiated programs to explore derivatives with improved pharmacological properties. Collaborative efforts between academia and industry are yielding promising results, with several preclinical candidates entering Phase I trials. The success of these programs hinges on the continued development of efficient synthetic routes and robust analytical methodologies.

In conclusion,3,3-dimethyl-4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one (CAS no 1172235-72-1) stands as a beacon of innovation in chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutics targeting neurological disorders. As research progresses,this compound will undoubtedly play a pivotal role in shaping the future of drug discovery, offering hope for patients suffering from debilitating conditions.

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